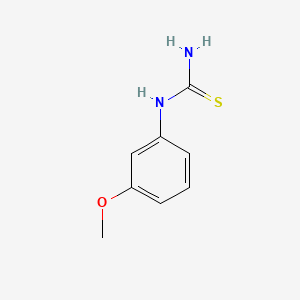

1-(3-Methoxyphenyl)thiourea

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130357. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2OS/c1-11-7-4-2-3-6(5-7)10-8(9)12/h2-5H,1H3,(H3,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMXDSWMRIXNTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10958189 | |

| Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37014-08-7 | |

| Record name | N-(3-Methoxyphenyl)thiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37014-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 37014-08-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=130357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-Methoxyphenyl)carbamimidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10958189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-methoxyphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Methoxyphenyl)thiourea from 3-Methoxyphenyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Methoxyphenyl)thiourea, a valuable building block in medicinal chemistry and materials science. The primary synthetic route discussed involves the reaction of 3-methoxyphenyl isothiocyanate with an amine source. This document details the underlying chemical principles, experimental protocols, and relevant data to facilitate its synthesis and application in research and development.

Introduction

Thiourea derivatives are a significant class of organic compounds characterized by the presence of the thiourea moiety (R₂N-C(=S)-NR₂). They are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound this compound serves as a key intermediate in the synthesis of more complex heterocyclic structures and pharmacologically active molecules. The most direct and efficient method for the preparation of N-monosubstituted thioureas is the reaction of an isothiocyanate with ammonia.

Reaction Principle

The synthesis of this compound from 3-methoxyphenyl isothiocyanate is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of an amine (in this case, ammonia or an ammonia equivalent) attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This is followed by proton transfer to the nitrogen atom of the isothiocyanate, resulting in the formation of the thiourea derivative. The reaction is typically high-yielding and proceeds under mild conditions.[1]

Synthetic Pathway

The overall synthetic transformation is depicted in the following reaction scheme:

References

The Core Mechanism of 1-(3-Methoxyphenyl)thiourea in Tyrosinase Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase, a copper-containing enzyme, is a critical regulator of melanin biosynthesis and a key target for therapeutic and cosmetic agents aimed at controlling hyperpigmentation. Phenylthiourea and its derivatives have emerged as a promising class of tyrosinase inhibitors. This technical guide delves into the presumptive mechanism of action of 1-(3-Methoxyphenyl)thiourea as a tyrosinase inhibitor. Due to a lack of direct experimental data for this specific compound, this guide synthesizes findings from closely related analogues to infer its inhibitory characteristics, kinetic profile, and interaction with the enzyme's active site. This document provides a comprehensive overview including summarized quantitative data from related compounds, detailed experimental protocols for assessing tyrosinase inhibition, and visual representations of the proposed inhibitory mechanism and experimental workflows.

Introduction

Tyrosinase (EC 1.14.18.1) is a bifunctional enzyme that catalyzes the initial and rate-limiting steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dysregulation of tyrosinase activity can lead to excessive melanin production and hyperpigmentary disorders. Consequently, the development of potent and safe tyrosinase inhibitors is a significant focus in dermatology and cosmetology.

Thiourea derivatives have been identified as a notable class of tyrosinase inhibitors. Their mechanism is often attributed to the ability of the thiocarbonyl group to chelate the copper ions within the active site of the enzyme, thereby disrupting its catalytic function. This guide focuses on the specific derivative, this compound, and, by examining its structural analogues, aims to provide a detailed understanding of its likely mechanism of action.

Quantitative Data on Related Phenylthiourea Derivatives

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Organism Source | Reference |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea | - | 119.22 | Competitive | Banana | [1] |

| Indole-thiourea derivative 4b | 5.9 ± 2.47 | - | Competitive | Mushroom | [3] |

| 1-substituted thiourea with 4-isopropyl substitution | 1.7 | - | - | Mushroom | [4] |

| N,N-unsubstituted selenourea derivative D | - | - | Noncompetitive | Mushroom | [5] |

Note: The absence of data is indicated by "-". The inhibitory activities can vary based on the enzyme source and assay conditions.

Proposed Mechanism of Action

The proposed mechanism of tyrosinase inhibition by this compound is predicated on the established activity of other phenylthiourea derivatives. The core of this mechanism involves the interaction of the thiourea moiety with the binuclear copper center of the tyrosinase active site.

Key Interactions:

-

Copper Chelation: The sulfur and nitrogen atoms of the thiourea group are hypothesized to act as chelating agents, directly binding to one or both copper ions (CuA and CuB) in the enzyme's active site. This interaction disrupts the proper coordination of the copper ions, which is essential for their catalytic role in the oxidation of substrates.

-

Steric Hindrance: The phenyl and methoxyphenyl groups of the inhibitor likely occupy the substrate-binding pocket, creating steric hindrance that prevents L-tyrosine or L-DOPA from accessing the catalytic site.

-

Hydrophobic Interactions: The aromatic rings of the compound can engage in hydrophobic interactions with amino acid residues within the active site, further stabilizing the enzyme-inhibitor complex.

The following diagram illustrates the proposed binding of this compound within the tyrosinase active site.

Caption: Proposed binding of this compound in the tyrosinase active site.

Experimental Protocols

The following protocols describe standard methods for evaluating the tyrosinase inhibitory activity of compounds like this compound.

Mushroom Tyrosinase Inhibition Assay (L-DOPA as Substrate)

This assay is a widely used spectrophotometric method to determine the diphenolase inhibitory activity of a compound.[1][2]

Materials and Reagents:

-

Mushroom Tyrosinase (EC 1.14.18.1) from Agaricus bisporus

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Sodium Phosphate Buffer (50 mM, pH 6.8)

-

Test compound (this compound)

-

Kojic acid (positive control)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of mushroom tyrosinase (e.g., 1000 units/mL) in cold sodium phosphate buffer.[1]

-

Prepare a stock solution of L-DOPA (e.g., 10 mM) in sodium phosphate buffer.[1]

-

Prepare stock solutions of the test compound and kojic acid in DMSO. Further dilute with buffer to desired concentrations.

-

-

Assay in 96-Well Plate:

-

In each well, add 40 µL of sodium phosphate buffer.

-

Add 20 µL of the test compound solution at various concentrations.

-

For the control, add 20 µL of buffer/DMSO instead of the test compound.

-

Add 20 µL of the tyrosinase solution to each well.[1]

-

Pre-incubate the plate at 25°C for 10 minutes.[1]

-

Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.[1]

-

-

Measurement:

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for 10-20 minutes using a microplate reader.[1]

-

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min).

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Control Rate - Test Rate) / Control Rate] * 100

-

The IC50 value (concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Kinetic Analysis using Lineweaver-Burk Plot

To determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed), kinetic studies are performed.

Procedure:

-

Perform the tyrosinase inhibition assay as described in section 4.1, but with varying concentrations of both the substrate (L-DOPA) and the inhibitor.

-

Measure the initial reaction velocities (V) at each substrate and inhibitor concentration.

-

Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.[6] This is the Lineweaver-Burk plot.

Interpretation:

-

Competitive Inhibition: Lines intersect on the y-axis.

-

Non-competitive Inhibition: Lines intersect on the x-axis.

-

Uncompetitive Inhibition: Lines are parallel.

-

Mixed Inhibition: Lines intersect at a point other than the axes.

The inhibition constant (Ki) can be determined from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot against the inhibitor concentration.[6]

Workflow and Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the melanin synthesis pathway.

Caption: Experimental workflow for tyrosinase inhibition and kinetic analysis.

Caption: The melanin synthesis pathway and the points of tyrosinase inhibition.

Conclusion

While direct experimental evidence for the tyrosinase inhibitory mechanism of this compound remains to be elucidated, a strong inference can be drawn from the behavior of closely related phenylthiourea derivatives. The primary mechanism is likely to be the chelation of the copper ions in the tyrosinase active site by the thiourea moiety, complemented by steric hindrance and hydrophobic interactions within the substrate-binding pocket. The provided experimental protocols offer a robust framework for the future in vitro characterization of this compound's inhibitory potential and kinetic profile. Further studies, including direct enzymatic assays, kinetic analysis, and computational docking simulations specifically for this compound, are warranted to definitively confirm its mechanism of action and to evaluate its potential as a therapeutic or cosmetic agent for hyperpigmentation.

References

- 1. benchchem.com [benchchem.com]

- 2. ftb.com.hr [ftb.com.hr]

- 3. researchgate.net [researchgate.net]

- 4. Tyrosinase Inhibitors: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of tyrosinase activity by N,N-unsubstituted selenourea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The unravelling of the complex pattern of tyrosinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of 1-(3-Methoxyphenyl)thiourea

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of 1-(3-Methoxyphenyl)thiourea. The information presented is curated for researchers and professionals in the fields of chemistry and drug development, with a focus on delivering precise data and detailed experimental context.

Chemical and Physical Properties

This compound, with the CAS number 37014-08-7, is an organic compound featuring a thiourea core substituted with a 3-methoxyphenyl group.[1] Its fundamental properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | (3-methoxyphenyl)thiourea | |

| Molecular Formula | C₈H₁₀N₂OS | [1] |

| Molecular Weight | 182.24 g/mol | [1] |

| Melting Point | 160-161 °C | [2] |

| Appearance | Solid | |

| CAS Number | 37014-08-7 | [1] |

Structural Information

While a specific crystal structure for this compound is not publicly available, extensive crystallographic data from the closely related compound, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, provides significant insight into its likely molecular geometry and packing.[3]

In this analog, the 3-methoxyphenyl group is nearly planar.[3] The dihedral angle between the benzene ring and the thiourea moiety is a key structural parameter. For instance, in 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, the dihedral angles between the thiourea group and the methoxyphenyl and hydroxyphenyl rings are 61.91 (4)° and 76.90 (4)°, respectively.[3] The two benzene rings are twisted with respect to each other.[3] The hydrogen atoms of the thiourea NH groups are positioned anti to each other.[3] Intermolecular hydrogen bonds, such as N—H⋯S, N—H⋯O, and O—H⋯S, are crucial in forming a three-dimensional network in the crystal lattice.[3]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR: The ¹³C NMR spectrum for 1-(m-methoxyphenyl)-2-thiourea has been reported and is available in spectral databases.[2]

Based on analogous compounds, the expected chemical shifts in the ¹H NMR spectrum would include signals for the aromatic protons of the methoxyphenyl group, the protons of the methoxy group, and the protons of the NH groups of the thiourea moiety.[4]

Infrared (IR) Spectroscopy

The IR spectrum of thiourea derivatives shows characteristic absorption bands. For a similar compound, 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, N-H stretching vibrations are observed around 3350 and 3280 cm⁻¹. The C=S stretching vibration typically appears around 1240 cm⁻¹, and the C-N stretching is observed near 1150 cm⁻¹.[5]

Mass Spectrometry (MS)

Experimental Protocols

The following are detailed experimental methodologies for the synthesis and characterization of thiourea derivatives, adapted from published procedures for closely related compounds.

Synthesis of this compound

This protocol is adapted from the synthesis of 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea.[3]

Materials:

-

3-Methoxyaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Water

-

Ethanol (for recrystallization)

Procedure:

-

To a solution of 3-methoxyaniline in a suitable solvent (e.g., water or ethanol), add an equimolar amount of ammonium thiocyanate.

-

Acidify the mixture with hydrochloric acid and heat under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After completion of the reaction, cool the mixture to room temperature and pour it into cold water.

-

Collect the resulting precipitate by filtration and wash with water.

-

Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to yield this compound.

Another general and effective method for synthesizing thiourea derivatives involves the in-situ generation of an isothiocyanate from a benzoyl chloride and its subsequent reaction with an amine.[5]

X-ray Crystallography

The following is a general procedure for obtaining single crystals and performing X-ray diffraction analysis, based on the study of 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea.[3]

Crystal Growth:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethanol) to prepare a saturated solution.

-

Allow the solvent to evaporate slowly at room temperature over several days to weeks.

-

Colorless, block-like single crystals suitable for X-ray diffraction can be obtained.

Data Collection and Structure Refinement:

-

Mount a selected single crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[3]

-

Collect diffraction data at a controlled temperature (e.g., 296 K).[3]

-

Process the collected data, including absorption corrections.[3]

-

Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F².[3]

-

Locate hydrogen atoms in the difference Fourier map and refine their positions.[3]

Biological Activity and Signaling Pathways

Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and anticancer properties.[7][8][9][10]

While specific studies on the biological activity of this compound are limited in the reviewed literature, a related compound, N-((3-Methoxyphenyl)carbamothioyl)octanamide, has shown good antibacterial activity and potential as a butyrylcholinesterase inhibitor.[11] Furthermore, derivatives of 1-R-4-(3-methoxyphenyl)thiosemicarbazides have been investigated for their anticancer properties.[12] Some thiourea derivatives have been reported to inhibit the Wnt/β-catenin signaling pathway in cancer cells, though this was not for the title compound.[8]

Given the broad spectrum of activity of thiourea compounds, this compound represents a valuable scaffold for further investigation in drug discovery programs.

Visualizations

Caption: Synthetic workflow for this compound.

References

- 1. scbt.com [scbt.com]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. mdpi.com [mdpi.com]

- 6. mzCloud – N 3 Methoxyphenyl N 1 methyl 1 oxo 1 phenyl 6 sulfanylidene thiourea [mzcloud.org]

- 7. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent [mdpi.com]

The Multifaceted Biological Activities of Substituted Methoxyphenyl Thiourea Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted methoxyphenyl thiourea derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry.[1] The presence of the methoxyphenyl group, combined with the reactive thiourea scaffold, imparts a wide spectrum of biological activities, making these compounds promising candidates for the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of substituted methoxyphenyl thiourea derivatives, with a focus on their anticancer, antimicrobial, and enzyme inhibitory properties. The information is compiled from recent scientific literature to aid researchers and professionals in the field of drug discovery and development.

Synthesis of Methoxyphenyl Thiourea Derivatives

The general synthesis of N,N'-disubstituted thioureas, including those with methoxyphenyl moieties, is typically achieved through the reaction of an appropriate amine with an isothiocyanate in a suitable solvent. For the synthesis of methoxyphenyl thiourea derivatives, this involves reacting a methoxy-substituted aniline or a related amine with a corresponding isothiocyanate, or vice versa.

A common synthetic route involves the reaction of 3-methoxyphenyl isothiocyanate with various hydrazides to yield 1-R-4-(3-methoxyphenyl)thiosemicarbazides. These intermediates can then be cyclized in the presence of concentrated sulfuric acid to produce 1,3,4-thiadiazole derivatives bearing the 3-methoxyphenyl substituent.[3] Another approach involves the microwave-assisted nucleophilic acyl substitution to obtain thiourea derivatives from m-methoxycinnamic acid.[4]

Biological Activities and Mechanisms of Action

Substituted methoxyphenyl thiourea derivatives have demonstrated a broad range of biological activities, which are summarized below. The structure-activity relationship (SAR) studies suggest that the nature and position of substituents on the phenyl ring significantly influence the biological potency of these compounds.[1]

Anticancer Activity

Thiourea derivatives, including those with methoxyphenyl groups, have shown significant potential as anticancer agents by targeting various mechanisms involved in cancer progression.[1][5]

Inhibition of Kinases: Certain methoxyphenyl thiourea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[1] Molecular docking studies have revealed that these compounds can form hydrogen bonds with critical amino acid residues in the kinase domain of VEGFR-2, such as Glu883 and Asp1044.[1] The anti-angiogenic effects of some methoxyphenyl thiourea derivatives are also attributed to the inhibition of Epidermal Growth Factor Receptor (EGFR) kinase and Cyclooxygenase-2 (COX-2).[4]

Induction of Apoptosis: Several studies have shown that methoxyphenyl thiourea derivatives can induce apoptosis in cancer cells. For instance, some derivatives have been observed to trigger apoptosis in MCF-7 breast cancer cells by activating caspase-9.[5] Another study on a diarylthiourea derivative demonstrated cell cycle arrest in the S phase and upregulation of caspase-3 in MCF-7 cells, indicating the induction of an intrinsic apoptotic pathway.[6]

Cytotoxicity against Cancer Cell Lines: A variety of substituted methoxyphenyl thiourea derivatives have been evaluated for their cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of these compounds are presented in the table below.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea | Breast Cancer Cell Lines | 2.2 - 5.5 | [1] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | MCF-7 (Breast) | 1.3 | [1] |

| 1-Aryl-3-(pyridin-2-yl) thiourea derivative (Compound 20) | SkBR3 (Breast) | 0.7 | [1] |

| Bis-thiourea with ethylene linker (Compound 34) | HepG2 (Liver) | 6.7 | [1] |

| Bis-thiourea with ethylene linker (Compound 34) | HCT116 (Colon) | 3.2 | [1] |

| Bis-thiourea with ethylene linker (Compound 34) | MCF-7 (Breast) | 12.4 | [1] |

| Diarylthiourea (Compound 4) | MCF-7 (Breast) | 338.33 | [6] |

| 4-(3,4,5-Trimethoxyphenyl)thiazol-2-amine derivative (4c) | - | - | [7] |

| N-(6-(4-(4-Methoxyphenyl)piperazin-1-yl)-2-methylpyrimidin-4-yl)-4-(3,4,5-trimethoxyphenyl)thiazol-2-amine (4c) | - | - | [7] |

Antimicrobial Activity

The growing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. Substituted thiourea derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal activities.[8][9]

The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Thiourea derivative TD4 | Staphylococcus aureus (ATCC 29213) | 2 | [10] |

| Thiourea derivative TD4 | Methicillin-resistant S. aureus (MRSA, USA 300) | 2 | [10] |

| Thiourea derivatives (general) | Gram-positive & Gram-negative bacteria, Aspergillus flavus | 0.95 - 3.25 | [9] |

| Thiourea derivatives incorporating 2-aminothiazole (Compounds 3 & 9) | Gram-positive cocci | 2 - 32 | [11] |

| Thiourea derivatives with 3-amino-1H-1,2,4-triazole (Compounds 1, 2, 4, 8, 9, 10, 12) | Gram-positive cocci | 4 - 32 | [12] |

The proposed mechanisms for their antimicrobial action include the disruption of bacterial cell wall integrity and interference with NAD+/NADH homeostasis.[10] Some thiourea derivatives are also being investigated as potential inhibitors of DNA gyrase and topoisomerase IV.[9]

Enzyme Inhibition

Beyond their anticancer and antimicrobial properties, substituted thiourea derivatives have been identified as inhibitors of various enzymes, highlighting their potential in treating a range of diseases.[13][14][15]

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[14][16] Certain thiourea derivatives have shown potent inhibitory activity against both AChE and BChE.[14]

Diabetes-Related Enzyme Inhibition: Some fluorophenyl thiourea derivatives have demonstrated significant inhibitory effects on α-amylase and α-glycosidase, enzymes involved in carbohydrate metabolism.[13] This suggests their potential application in the management of diabetes. For instance, a 4-fluorophenyl thiourea derivative exhibited high inhibition of α-amylase (IC50: 53.307 nM) and α-glycosidase (IC50: 24.928 nM).[13]

Tyrosinase Inhibition: Tyrosinase is an enzyme involved in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. Isoquinoline urea/thiourea derivatives have been shown to inhibit tyrosinase activity.[17]

| Compound/Derivative | Enzyme | IC50 | Reference |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Acetylcholinesterase (AChE) | 50 µg/mL | [14] |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea (Compound 3) | Butyrylcholinesterase (BChE) | 60 µg/mL | [14] |

| 4-fluorophenyl thiourea derivative | α-amylase | 53.307 nM | [13] |

| 4-fluorophenyl thiourea derivative | α-glycosidase | 24.928 nM | [13] |

| 1-(4-chlorophenyl)-3-(isoquinolin-5-yl)thiourea (3) | Tyrosinase | Kᵢ = 119.22 µM | [17] |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of the biological activities of these compounds. Below are outlines of key experimental protocols cited in the literature.

Synthesis of 1,3,4-Thiadiazole Derivatives with 3-Methoxyphenyl Substituent[3]

-

Thiosemicarbazide Synthesis: 3-methoxyphenyl isothiocyanate is reacted with appropriate hydrazides in refluxing 99.8% ethanol.

-

Cyclization: The resulting 1-R-4-(3-methoxyphenyl)thiosemicarbazides are cyclized in concentrated sulfuric acid to yield the corresponding 1,3,4-thiadiazoles.

-

Characterization: The structures of the synthesized compounds are confirmed using IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis.

In Vitro Anticancer Activity Assessment (MTT Assay)[6]

-

Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 1 x 10^5 cells/mL and incubated overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (ranging from 50 to 1000 µM) and incubated for 24 hours.

-

MTT Addition: 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) solution is added to each well.

-

Formazan Solubilization: The formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine cell viability.

Antimicrobial Susceptibility Testing

Agar Well Diffusion Method [9]

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Well Preparation and Compound Addition: Wells are made in the agar, and a specific volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Broth Microdilution Method for MIC Determination [8]

-

Serial Dilution: Two-fold serial dilutions of the test compound are prepared in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

-

Inoculation: Each well is inoculated with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

-

Controls: Growth (MHB + inoculum) and sterility (MHB only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizations

Signaling Pathway Diagram

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]

- 12. benthamscience.com [benthamscience.com]

- 13. Bioactivity of fluorophenyl thiourea derivatives: Antioxidant efficacy and inhibition of key diabetes-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

The Synthetic Versatility of 1-(3-Methoxyphenyl)thiourea: A Gateway to Novel Heterocyclic Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(3-Methoxyphenyl)thiourea is a readily accessible precursor that holds significant potential for the synthesis of a diverse array of heterocyclic compounds. Its unique molecular architecture, featuring a reactive thiourea moiety and a methoxy-substituted phenyl ring, makes it a valuable building block in the construction of thiazoles, pyrimidines, and triazoles. These heterocyclic cores are prevalent in numerous biologically active molecules and approved pharmaceuticals, rendering the synthetic routes from this compound of considerable interest to the fields of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the application of this compound in heterocyclic synthesis, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways.

Synthesis of Thiazole Derivatives: The Hantzsch Reaction

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring. It typically involves the condensation of an α-haloketone with a thiourea derivative. While direct experimental data for the reaction of this compound is not extensively documented, the synthesis of analogous 2-amino-4-arylthiazoles is well-established and can be adapted for this specific precursor. The expected product from the reaction of this compound with an appropriate α-haloketone, such as 2-bromoacetophenone, would be a 2-(3-methoxyphenylamino)-4-arylthiazole.

A related general method has been reported for the synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole, which provides a strong basis for the protocol outlined below.[1]

Table 1: Representative Synthesis of a 2-(Arylamino)thiazole Derivative

| Product | Starting Materials | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| 2-(3-Methoxyphenylamino)-4-phenylthiazole | This compound, 2-Bromoacetophenone | Ethanol | 4-6 hours | Not Reported | Not Reported |

Experimental Protocol: Synthesis of 2-(3-Methoxyphenylamino)-4-phenylthiazole (Adapted from Analogous Syntheses)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.82 g, 10 mmol) in ethanol (30 mL).

-

Addition of Reagents: To this solution, add 2-bromoacetophenone (1.99 g, 10 mmol).

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is then triturated with diethyl ether to remove any unreacted starting materials.

-

Purification: The crude product is dissolved in hot water and filtered to remove any insoluble impurities. The filtrate is then cooled to induce crystallization. The resulting solid is collected by filtration, washed with cold water, and dried to afford the desired 2-(3-methoxyphenylamino)-4-phenylthiazole.

DOT Diagram 1: Hantzsch Thiazole Synthesis Pathway

Caption: Hantzsch synthesis of a 2-(arylamino)thiazole.

Synthesis of Pyrimidine Derivatives: The Biginelli Reaction

The Biginelli reaction is a one-pot three-component reaction between an aldehyde, a β-ketoester (such as ethyl acetoacetate), and a urea or thiourea derivative to form a dihydropyrimidinone or dihydropyrimidinethione. The use of thiourea in this reaction leads to the corresponding 2-thioxo-dihydropyrimidine. PubChem contains an entry for ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which is the expected product from the reaction of 3-methoxybenzaldehyde, ethyl acetoacetate, and thiourea.[2] This confirms the feasibility of synthesizing pyrimidine derivatives from precursors related to this compound.

Table 2: Biginelli Reaction for the Synthesis of a Dihydropyrimidinethione

| Product | Starting Materials | Catalyst | Solvent | Reaction Time | Yield (%) | Melting Point (°C) |

| Ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 3-Methoxybenzaldehyde, Ethyl acetoacetate, Thiourea | HCl | Ethanol | 12-18 hours | Not Reported | Not Reported |

Experimental Protocol: Synthesis of Ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Representative Protocol)

-

Reaction Setup: In a round-bottom flask, combine 3-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and thiourea (0.76 g, 10 mmol) in ethanol (20 mL).

-

Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.2 mL).

-

Reaction Conditions: The mixture is heated to reflux with constant stirring for 12-18 hours.

-

Work-up: Upon completion, the reaction mixture is cooled in an ice bath. The precipitate formed is collected by filtration.

-

Purification: The crude solid is washed with cold ethanol and then recrystallized from a suitable solvent, such as ethanol or acetic acid, to yield the pure product.

DOT Diagram 2: Biginelli Reaction Pathway

Caption: One-pot Biginelli synthesis of a dihydropyrimidinethione.

Synthesis of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles from thiourea derivatives often proceeds through a thiosemicarbazide intermediate. This intermediate can then be cyclized with various reagents to form the triazole ring. For instance, 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol has been synthesized from the corresponding 3,4-dimethoxybenzoylthiosemicarbazide.[3] A plausible route starting from this compound would first involve its conversion to a thiosemicarbazide, followed by cyclization.

A common method for the synthesis of 3-amino-1,2,4-triazoles involves the reaction of aminoguanidine with a carboxylic acid or its derivative. An alternative approach for substituted triazoles involves the cyclization of acylthiosemicarbazides.

Table 3: Potential Synthesis of a 1,2,4-Triazole Derivative

| Product | Potential Starting Materials | Key Intermediate | Reagents for Cyclization |

| 3-Amino-5-(3-methoxyphenyl)-1H-1,2,4-triazole | This compound, Hydrazine | 4-(3-Methoxyphenyl)thiosemicarbazide | Not Applicable (direct cyclization) |

Experimental Protocol: Proposed Synthesis of 3-Amino-5-(3-methoxyphenyl)-1H-1,2,4-triazole

Step 1: Synthesis of 4-(3-Methoxyphenyl)thiosemicarbazide

-

Reaction Setup: In a suitable reaction vessel, this compound (1.82 g, 10 mmol) is suspended in ethanol.

-

Reagent Addition: Hydrazine hydrate (0.5 mL, 10 mmol) is added dropwise to the suspension.

-

Reaction Conditions: The mixture is heated to reflux for 8-10 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazide intermediate.

Step 2: Cyclization to 3-Amino-5-(3-methoxyphenyl)-1H-1,2,4-triazole

-

Reaction Setup: The 4-(3-methoxyphenyl)thiosemicarbazide (from Step 1) is heated at its melting point or in a high-boiling solvent like dimethylformamide (DMF).

-

Reaction Conditions: The cyclization is carried out with the evolution of hydrogen sulfide. The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and poured into ice water. The precipitated solid is collected, washed, and recrystallized to afford the desired triazole.

DOT Diagram 3: Proposed Pathway to a 1,2,4-Triazole

Caption: Proposed synthesis of a 1,2,4-triazole derivative.

This compound serves as a versatile and valuable precursor for the synthesis of a variety of medicinally relevant heterocyclic compounds. The established methodologies of the Hantzsch thiazole synthesis and the Biginelli reaction provide reliable pathways to thiazole and pyrimidine derivatives, respectively. While direct and detailed experimental procedures for this compound are in some cases extrapolated from closely related analogues, the fundamental chemical principles underpinning these transformations are robust and widely applicable. The synthesis of 1,2,4-triazoles from this precursor represents a promising area for further investigation, with plausible synthetic routes proceeding through thiosemicarbazide intermediates. This guide offers a solid foundation for researchers to explore and exploit the synthetic potential of this compound in the development of novel heterocyclic entities for various applications, particularly in the realm of drug discovery.

References

- 1. Synthesis of 2-amino-4-(4-methoxyphenyl)-1,3-thiazole coated-magnetic nanoparticles: a potential antibacterial compound [nanomedicine-rj.com]

- 2. Ethyl 4-(3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C15H18N2O3S | CID 2859799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of 3-(3,4-dimethoxyphenyl)-1 H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-(3-methoxyphenyl)thiourea: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of N-(3-methoxyphenyl)thiourea. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing this compound. This document details the expected spectroscopic data based on closely related analogues and provides standardized experimental protocols for obtaining this information.

Introduction

N-(3-methoxyphenyl)thiourea is a derivative of thiourea, a class of organic compounds with a wide range of biological activities. The presence of the methoxyphenyl group can significantly influence its chemical and physical properties, making a thorough spectroscopic characterization essential for its identification, purity assessment, and structural elucidation. This guide covers the primary spectroscopic techniques used for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for N-(3-methoxyphenyl)thiourea. This data is compiled from published studies on closely related analogues and serves as a reference for the characterization of the target compound.

FT-IR Spectroscopic Data

FT-IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic vibrational frequencies for N-(3-methoxyphenyl)thiourea are presented in Table 1. The data is based on the analysis of N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea.

Table 1: FT-IR Data for N-(3-methoxyphenyl)thiourea Analogue

| Vibrational Mode | Expected Frequency (cm⁻¹) | Reference Compound |

| N-H Stretching | ~3099 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |

| C-H Stretching (Aromatic) | ~3000-3100 | General Aromatic Compounds |

| C-H Stretching (Aliphatic - OCH₃) | ~2850-2960 | General Methyl Ethers |

| C=S Stretching (Thiourea) | ~789 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |

| C-N Stretching | ~1386 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |

| C-O Stretching (Aryl Ether) | ~1200-1250 | General Aryl Ethers |

| C=C Stretching (Aromatic) | ~1450-1600 | General Aromatic Compounds |

NMR Spectroscopic Data

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

The expected proton chemical shifts for N-(3-methoxyphenyl)thiourea are listed in Table 2. This data is based on the analysis of N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea in DMSO-d₆.

Table 2: ¹H NMR Data for N-(3-methoxyphenyl)thiourea Analogue

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Reference Compound |

| NH (Thiourea) | ~11.53, ~12.49 | Singlet | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |

| Aromatic H | ~6.82 - 7.40 | Multiplet | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |

| OCH₃ | ~3.75 | Singlet | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |

The expected carbon chemical shifts for N-(3-methoxyphenyl)thiourea are presented in Table 3. This data is based on the analysis of N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea.

Table 3: ¹³C NMR Data for N-(3-methoxyphenyl)thiourea Analogue

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Reference Compound |

| C=S (Thiourea) | ~178.0 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |

| Aromatic C | ~110.0 - 159.7 | N-(4-chlorobutanoyl)-N'-(3-methoxyphenyl)thiourea |

| OCH₃ | ~55.0 | General Methyl Ethers |

UV-Vis Spectroscopic Data

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The expected absorption maxima for N-(3-methoxyphenyl)thiourea are listed in Table 4, based on data for thiourea and its derivatives.

Table 4: Expected UV-Vis Absorption Maxima for Thiourea Derivatives

| Electronic Transition | Expected λₘₐₓ (nm) | Reference Compound |

| π → π | ~236 | Thiourea |

| n → π | ~290-350 | Thiourea |

Experimental Protocols

This section provides detailed methodologies for the synthesis and spectroscopic characterization of N-(3-methoxyphenyl)thiourea.

Synthesis of N-(3-methoxyphenyl)thiourea

A general and efficient method for the synthesis of N-arylthioureas involves the reaction of the corresponding amine with an isothiocyanate.

Materials and Reagents:

-

3-Methoxyaniline

-

Ammonium thiocyanate

-

Hydrochloric acid

-

Benzoyl chloride

-

Acetone

-

Deionized water

Procedure:

-

Preparation of 3-Methoxyphenyl isothiocyanate: A solution of benzoyl chloride in acetone is added dropwise to a suspension of ammonium thiocyanate in acetone. The mixture is refluxed for a short period.

-

Reaction with 3-Methoxyaniline: To the in-situ generated benzoyl isothiocyanate, a solution of 3-methoxyaniline in acetone is added.

-

Hydrolysis: The resulting N-benzoyl-N'-(3-methoxyphenyl)thiourea is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

-

Isolation: The reaction mixture is cooled, and the precipitated product is filtered, washed with water, and dried.

-

Purification: The crude product can be recrystallized from a suitable solvent, such as ethanol, to yield pure N-(3-methoxyphenyl)thiourea.

FT-IR Spectroscopy

Instrumentation:

-

A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.

Sample Preparation:

-

The solid sample is mixed with potassium bromide (KBr) in a 1:100 ratio and pressed into a thin pellet.

Data Acquisition:

-

The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

NMR Spectroscopy

Instrumentation:

-

A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Data Acquisition:

-

¹H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Spectra are acquired using a proton-decoupling pulse sequence. A larger number of scans is typically required compared to ¹H NMR.

UV-Vis Spectroscopy

Instrumentation:

-

A double-beam UV-Vis spectrophotometer.

Sample Preparation:

-

A stock solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Serial dilutions are made to obtain a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

Data Acquisition:

-

The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm.

-

The solvent is used as a blank for baseline correction.

Visualizations

The following diagrams illustrate the key workflows and relationships in the spectroscopic characterization of N-(3-methoxyphenyl)thiourea.

The Thiourea Moiety: A Versatile Scaffold in Chemical and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thiourea moiety, a functional group with the general structure (R¹R²N)(R³R⁴N)C=S, has emerged as a privileged scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties, particularly its ability to form stable hydrogen bonds and coordinate with metal ions, have made it a cornerstone in the design of a wide array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of thiourea-containing compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Chemical Synthesis of Thiourea Derivatives

The synthesis of thiourea derivatives is typically straightforward, with the most common method involving the reaction of an amine with an isothiocyanate. This reaction is versatile and allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's physicochemical and biological properties.

General Experimental Protocol: Synthesis of N-aryl-N'-benzoyl Thiourea Derivatives

This protocol describes a common method for synthesizing N,N'-disubstituted thioureas, which are frequently investigated for their biological activities.

Materials:

-

Substituted benzoyl chloride

-

Potassium thiocyanate (KSCN)

-

Substituted aromatic amine

-

Acetone (anhydrous)

Procedure:

-

A solution of the substituted benzoyl chloride (1 equivalent) in anhydrous acetone is added dropwise to a stirred suspension of potassium thiocyanate (1 equivalent) in anhydrous acetone.

-

The reaction mixture is stirred at room temperature for 1-2 hours to form the corresponding benzoyl isothiocyanate in situ. The formation of a white precipitate of potassium chloride is observed.

-

The substituted aromatic amine (1 equivalent) dissolved in anhydrous acetone is then added dropwise to the reaction mixture.

-

The mixture is refluxed for 2-4 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water with stirring.

-

The resulting solid precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) to afford the pure N-aryl-N'-benzoyl thiourea derivative.

Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry.

Biological Activities of Thiourea Derivatives

Thiourea and its derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development. Their mechanism of action often involves the inhibition of key enzymes or the disruption of critical signaling pathways.

Anticancer Activity

Numerous thiourea derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines. Their anticancer mechanisms are diverse and can include the inhibition of receptor tyrosine kinases, induction of apoptosis, and cell cycle arrest.

Table 1: Anticancer Activity of Selected Thiourea Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| N1,N3-disubstituted-thiosemicarbazone | HCT116 | 1.11 | [1][2] |

| HepG2 | 1.74 | [1][2] | |

| MCF-7 | 7.0 | [1][2] | |

| N-(2-oxo-1,2-dihydro-quinolin-3-ylmethyl)-thiourea (DC27) | Human Lung Carcinoma Panel | 2.5 - 12.9 | |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung Cancer) | 0.2 | [3] |

| Bis-thiourea derivative (Compound 34) | HepG2 | 6.7 | [3] |

| HCT116 | 3.2 | [3] | |

| MCF-7 | 12.4 | [3] | |

| N,N'-Diarylthiourea (Compound 4) | MCF-7 | 338.33 | [4][5] |

| Chiral Dipeptide Thioureas (10g-l) | BGC-823 | 20.9 - 103.6 | [6] |

| A549 | 19.2 - 112.5 | [6] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential medicinal agents.[7][8]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Thiourea derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[7]

-

Prepare serial dilutions of the thiourea derivative in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[7]

-

Incubate the plate for 48-72 hours.[7]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[7]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]

Antimicrobial Activity

Thiourea derivatives have shown significant activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of cell wall synthesis, inhibition of essential enzymes, or interference with microbial metabolism.

Table 2: Antimicrobial Activity of Selected Thiourea Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-(di-n-propylcarbamothioyl)cyclohexanecarboxamide [L²] | S. aureus | 200 | [1] |

| E. coli | 200 | [1] | |

| C. albicans | 25 | [9] | |

| N-(morpholine-4-carbonothioyl)cyclohexanecarboxamide [L⁵] | S. aureus | 100 | [1] |

| E. coli | 200 | [1] | |

| C. albicans | 50 | [9] | |

| Thiourea Derivative TD4 | S. aureus (ATCC 29213) | 2 | [10] |

| MRSA (USA 300) | 2 | [10] | |

| MRSA (ATCC 43300) | 8 | [10] | |

| E. faecalis (ATCC 29212) | 4 | [10] |

The broth microdilution method is a quantitative technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (MHB) or appropriate broth medium

-

Thiourea derivative stock solution

-

96-well microtiter plates

Procedure:

-

Prepare a standardized inoculum of the test microorganism in the appropriate broth.

-

In a 96-well plate, perform serial two-fold dilutions of the thiourea derivative in the broth.

-

Inoculate each well with the standardized microbial suspension.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]

Antiviral Activity

Several thiourea derivatives have been identified as potent antiviral agents, particularly against HIV and other viruses. Their mechanisms can involve the inhibition of viral enzymes like reverse transcriptase or interference with viral entry and replication processes.

Table 3: Antiviral Activity of Selected Thiourea Derivatives

| Compound/Derivative | Virus | EC50 (µM) | Reference |

| Adamantylthiourea derivative 7 | Influenza A2/Asian/J305 | Favorable comparison to amantadine | [11] |

| Thiourea derivative 5i (piperazine containing) | Leishmania amazonensis | 1.8 | [12] |

| Thiourea derivative BB IV-46 | SARS-CoV-2 (RBD-ACE2 binding) | 95.73% inhibition | [13] |

| Thiourea derivative BB IV-60 | SARS-CoV-2 (RBD-ACE2 binding) | 67.38% inhibition | [13] |

This assay evaluates the ability of a compound to inhibit the production of infectious virus particles in a cell culture system.[14]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock

-

Thiourea derivative

-

Culture medium

Procedure:

-

Seed host cells in multi-well plates and allow them to form a monolayer.

-

Infect the cells with the virus in the presence of various concentrations of the thiourea derivative.

-

After an appropriate incubation period, harvest the supernatant containing the progeny virus.

-

Determine the viral titer in the supernatant using a suitable method, such as a plaque assay or TCID50 (50% tissue culture infectious dose) assay.

-

The EC50 (50% effective concentration) is calculated as the concentration of the compound that reduces the virus yield by 50%.

Enzyme Inhibition

The thiourea scaffold is a common feature in many enzyme inhibitors. The sulfur and nitrogen atoms of the thiourea moiety can form key interactions with amino acid residues in the active site of enzymes, leading to their inhibition.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Thiourea derivatives have been shown to be effective inhibitors of several CA isoforms.

Table 4: Carbonic Anhydrase Inhibitory Activity of Selected Thiourea Derivatives

| Compound/Derivative | Isoform | IC50 (µM) | Reference |

| Sulfonamide-substituted amide 9 | hCA II | 0.18 | [15] |

| Sulfonamide-substituted amide 11 | hCA IX | 0.17 | [15] |

| Sulfonamide-substituted amide 12 | hCA XII | 0.58 | [15] |

| Thiourea derivative 7c | hCA IX | 0.125 | [15] |

| Thiourea derivative 7d | hCA XII | 0.111 | [15] |

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea. It is a key virulence factor for several pathogenic bacteria. Thiourea and its derivatives are potent urease inhibitors.

Table 5: Urease Inhibitory Activity of Selected Thiourea Derivatives

| Compound/Derivative | IC50 (µM) | Reference |

| Thiourea (Standard) | 4.75 | [16] |

| 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea (4i) | 0.0019 | [16] |

| N,N-Disubstituted Thiourea (5a) | 1.83 | [17] |

| Alkyl chain-linked thiourea (3c) | 10.65 | [18] |

| Arylthiourea (LaSMMed 124) | 464 | [19] |

This assay measures the inhibition of the CA-catalyzed hydration of CO₂.

Materials:

-

Purified carbonic anhydrase isoform

-

Buffer (e.g., Tris-HCl)

-

p-Nitrophenyl acetate (substrate)

-

Thiourea derivative

Procedure:

-

The assay is typically performed in a 96-well plate.

-

The reaction mixture contains buffer, the CA enzyme, and the thiourea derivative at various concentrations.

-

The reaction is initiated by the addition of the substrate, p-nitrophenyl acetate.

-

The hydrolysis of the substrate to p-nitrophenolate is monitored spectrophotometrically at 400 nm.

-

The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Modulation

The biological effects of thiourea derivatives are often mediated by their interaction with and modulation of key cellular signaling pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway is a common feature in many cancers. Several thiourea derivatives have been developed as EGFR inhibitors.[2] These compounds typically bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways.

Western blotting is a common technique to assess the phosphorylation status of EGFR and the efficacy of its inhibitors.

Materials:

-

Cancer cells overexpressing EGFR (e.g., A431)

-

Thiourea derivative

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Treat cells with the thiourea derivative at various concentrations for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and then incubate with the primary antibody against phospho-EGFR.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using an ECL reagent.

-

Strip the membrane and re-probe with an antibody against total EGFR to ensure equal protein loading.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Aberrant NF-κB activation is implicated in various inflammatory diseases and cancers. While less explored than EGFR inhibition, some studies suggest that thiourea derivatives may also modulate the NF-κB signaling pathway, potentially by inhibiting IκB kinase (IKK) or preventing the nuclear translocation of NF-κB.

Conclusion

The thiourea moiety is a remarkably versatile and synthetically accessible scaffold that has proven to be a rich source of biologically active compounds. Its ability to engage in crucial molecular interactions has led to the development of potent anticancer, antimicrobial, antiviral, and enzyme inhibitory agents. The continued exploration of thiourea derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, holds significant promise for the discovery of novel therapeutics to address a wide range of diseases. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate and harness the therapeutic potential of this important chemical entity.

References

- 1. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes | MDPI [mdpi.com]

- 2. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 15. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 16. Analysis of 1-Aroyl-3-[3-chloro-2-methylphenyl] Thiourea Hybrids as Potent Urease Inhibitors: Synthesis, Biochemical Evaluation and Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

The Emerging Role of 1-(3-Methoxyphenyl)thiourea as a Corrosion Inhibitor: A Technical Overview

Introduction

The corrosion of metallic materials, particularly mild steel, in acidic environments is a pervasive issue across numerous industries, leading to significant economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. Thiourea and its derivatives have emerged as a promising class of corrosion inhibitors due to the presence of nitrogen and sulfur heteroatoms, which act as active centers for adsorption onto metal surfaces, forming a protective barrier against corrosive agents.

This technical guide focuses on the potential of 1-(3-Methoxyphenyl)thiourea as a corrosion inhibitor. The presence of the methoxy group (-OCH₃) on the phenyl ring is expected to enhance its inhibitive properties through increased electron density, facilitating stronger adsorption onto the metal surface. This document provides a detailed summary of the expected quantitative performance, experimental protocols for evaluation, and the proposed mechanism of action based on studies of analogous compounds.

Quantitative Data on Analogous Thiourea Derivatives

The following tables summarize the corrosion inhibition performance of various thiourea derivatives in acidic media, which can be considered indicative of the potential performance of this compound.

Table 1: Weight Loss Measurements of Thiourea Derivatives on Mild Steel

| Inhibitor | Corrosive Medium | Concentration (M) | Inhibition Efficiency (%) | Reference |

| 1,3-diphenyl-2-thiourea + 4-hydroxy-3-methoxybenzaldehyde | 1 M H₂SO₄ | - | 97.4 | [1] |

| 1,3-diphenyl-2-thiourea + 4-hydroxy-3-methoxybenzaldehyde | 1 M HCl | - | 94.71 | [1] |

| Pyridyl substituted thioureas | H₂SO₄ | - | up to 99.26 | [2] |

| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 1 M HCl | 90 x 10⁻⁶ | 99 | [3] |

Table 2: Potentiodynamic Polarization Data for Thiourea Derivatives on Mild Steel

| Inhibitor | Corrosive Medium | Concentration (M) | Corrosion Current Density (Icorr) (µA/cm²) | Inhibition Efficiency (%) | Reference |

| 1,3-diphenyl-2-thiourea + 4-hydroxy-3-methoxybenzaldehyde | 1 M H₂SO₄ | - | - | 97.47 | [1] |

| 1,3-diphenyl-2-thiourea + 4-hydroxy-3-methoxybenzaldehyde | 1 M HCl | - | - | 89.73 | [1] |

| 1-phenyl-3-pyridin-4-ylmethyl-thiourea (PPMTU) | 1 M HCl | 90 x 10⁻⁶ | - | 98 | [3] |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Thiourea Derivatives on Mild Steel

| Inhibitor | Corrosive Medium | Concentration (M) | Charge Transfer Resistance (Rct) (Ω cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) | Reference |

| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | 0.5 M HCl | - | Increased with concentration | Decreased with concentration | - | [4] |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | 1.0 M HCl | 2 x 10⁻⁴ | - | - | 94.99 |

Experimental Protocols

This section details the standard experimental methodologies used to evaluate the corrosion inhibition performance of thiourea derivatives.

Synthesis of this compound

A plausible synthesis route for this compound involves the reaction of 3-methoxyphenyl isothiocyanate with an appropriate amine, such as ammonia or another amine, in a suitable solvent. A documented synthesis of a related compound, 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea, was achieved by reacting 3-methoxyphenyl isothiocyanate with 3-aminophenol in acetonitrile at room temperature[5]. The reaction was completed within an hour, followed by solvent removal and washing of the product[5].

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate.

-

Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with acetone, washed with distilled water, and dried.

-

Initial Weighing: The initial weight of each coupon is accurately recorded.

-

Immersion: The coupons are immersed in the corrosive solution (e.g., 1 M HCl or 1 M H₂SO₄) with and without various concentrations of the inhibitor for a specified period at a constant temperature.

-

Final Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution of HCl containing a cleaning inhibitor), washed, dried, and re-weighed.

-

Calculation: The weight loss, corrosion rate (CR), and inhibition efficiency (IE%) are calculated using the following equations:

-

Weight Loss (ΔW) = W_initial - W_final

-

Corrosion Rate (CR) = ΔW / (A * t) (where A is the surface area and t is the immersion time)

-

Inhibition Efficiency (IE%) = [(CR_blank - CR_inhibitor) / CR_blank] * 100

-

Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

-

Electrochemical Cell: A three-electrode cell is used, consisting of a mild steel working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

-

Procedure: The working electrode is immersed in the test solution (with and without inhibitor) until a stable open circuit potential (OCP) is reached. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.

-

Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and the anodic (βa) and cathodic (βc) Tafel slopes. The inhibition efficiency is calculated as:

-

Inhibition Efficiency (IE%) = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100

-

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

-

Setup: The same three-electrode cell as in potentiodynamic polarization is used.

-

Procedure: The working electrode is immersed in the test solution at its OCP. A small amplitude AC signal is applied over a wide range of frequencies.

-

Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The Nyquist plot is used to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) by fitting the data to an equivalent electrical circuit. The inhibition efficiency is calculated from the Rct values:

-

Inhibition Efficiency (IE%) = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100

-

Visualizations

Proposed Corrosion Inhibition Mechanism

The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film.

References

- 1. Corrosion inhibition studies of the combined admixture of 1, 3-diphenyl-2-thiourea and 4-hydroxy-3-methoxybenzaldehyde on mild steel in dilute acid media [redalyc.org]

- 2. Research Journal of Chemical Sciences : Corrosion Inhibitory Effects of Some Substituted Thiourea on Mild Steel in Acid Media - ISCA [isca.me]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 1-(3-Hydroxyphenyl)-3-(3-methoxyphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Scrutiny of 1-(3-Methoxyphenyl)thiourea: An In-Depth Molecular Structure Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of 1-(3-Methoxyphenyl)thiourea. By leveraging computational chemistry, we can elucidate the geometric, electronic, and spectroscopic properties of this molecule, offering insights crucial for its potential applications in drug design and materials science. This document outlines the key computational methodologies, presents a summary of representative theoretical data, and details the experimental protocols often employed in the characterization of such thiourea derivatives.

Introduction